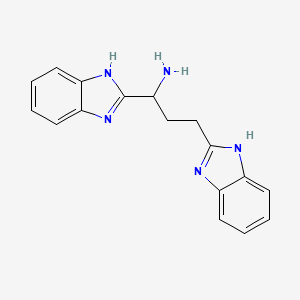

![molecular formula C21H23N3O2 B2371759 2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899971-92-7](/img/structure/B2371759.png)

2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

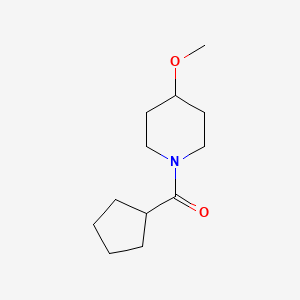

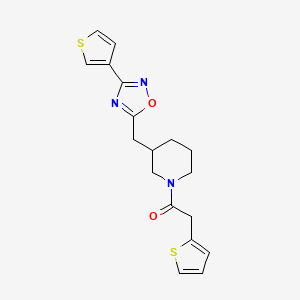

The compound “2-(1’-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol” is a complex organic molecule with a molecular formula of C22H25N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .

Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature . For instance, bromination of the 3-methyl group, followed by nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives. These were further reacted with a series of arylboronic acids via Suzuki coupling to furnish the final products .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a spiro linkage between a pyrazolo[1,5-c][1,3]oxazine ring and a piperidine ring . The compound also contains a phenol group .Wissenschaftliche Forschungsanwendungen

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Research on similar spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has shown significant antimicrobial, anti-inflammatory, and antioxidant activities. Compounds with a high antimicrobial activity against S. aureus and superior anti-inflammatory effect compared to diclofenac, as well as high antioxidant activity, were identified (Mandzyuk et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives, which share structural similarity, have been studied for their corrosion inhibition properties in steel. These compounds showed that the inhibition efficiency increases with the concentration of inhibitors (Yadav et al., 2016).

Antitumor and Anti-Inflammatory Activities

Spiro derivatives containing a thiazolidin-4-one fragment have been evaluated for antitumor and anti-inflammatory activities. Such compounds might offer insights into the potential application areas of 2-(1'-Methyl-1,10b-dihydrospiro derivatives in cancer research (Horishny et al., 2020).

Potential Central Nervous System Agents

Spiro compounds have been synthesized and evaluated as potential central nervous system agents. These compounds, due to their structure, could provide valuable insights into the neurological applications of the specific compound (Bauer et al., 1976).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine lactam acetyl-CoA carboxylase inhibitors have been synthesized. This research might be relevant in exploring the potential use of the mentioned compound in metabolic pathways or as an enzyme inhibitor (Huard et al., 2012).

Bacterial Biofilm and MurB Inhibitors

Novel bis(pyrazole-benzofuran) hybrids with piperazine linker, structurally similar to the compound , have shown promising results as bacterial biofilm and MurB inhibitors, suggesting a potential application in combating bacterial infections and biofilms (Mekky & Sanad, 2020).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential biological activities, given the interesting activities observed for similar spiro compounds . Additionally, the development of more efficient synthetic routes could also be a valuable area of investigation .

Eigenschaften

IUPAC Name |

2-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-23-12-10-21(11-13-23)24-18(16-7-3-5-9-20(16)26-21)14-17(22-24)15-6-2-4-8-19(15)25/h2-9,18,25H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSXDFSNLZCSJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)

![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)

![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)